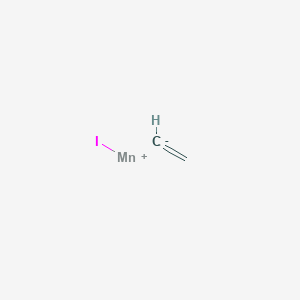![molecular formula C13H15F3N2 B12548622 Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)- CAS No. 821777-23-5](/img/structure/B12548622.png)
Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-: is a complex organic compound characterized by the presence of a benzonitrile core substituted with a trifluoromethyl group and a methyl(2-methylpropyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable benzonitrile derivative is reacted with a methyl(2-methylpropyl)amine under controlled conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)- can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: In chemistry, Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator. It is used in biochemical assays to understand its interaction with biological macromolecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)- is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Benzonitrile, 4-methyl-: This compound lacks the trifluoromethyl and methyl(2-methylpropyl)amino groups, making it less lipophilic and potentially less active in biological systems.
Benzonitrile, 4-amino-:
4-Amino-2-(trifluoromethyl)benzonitrile: This compound shares the trifluoromethyl group but differs in the amino substitution, leading to different chemical and biological properties.
Uniqueness: Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)- is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances its stability and lipophilicity, while the methyl(2-methylpropyl)amino group provides specific interactions with biological targets.
Properties
CAS No. |
821777-23-5 |
|---|---|
Molecular Formula |
C13H15F3N2 |
Molecular Weight |
256.27 g/mol |
IUPAC Name |
4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C13H15F3N2/c1-9(2)8-18(3)11-5-4-10(7-17)12(6-11)13(14,15)16/h4-6,9H,8H2,1-3H3 |
InChI Key |
PNNVBOGLMLOZEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


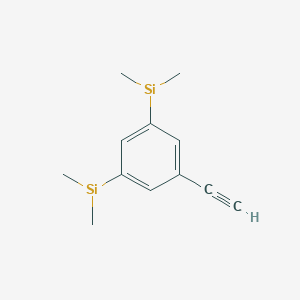

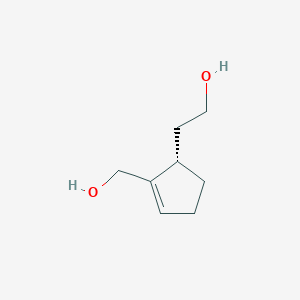
![1-Azaspiro[3.5]nonan-2-one, 1-cyclohexyl-3-hydroxy-3-phenyl-](/img/structure/B12548579.png)
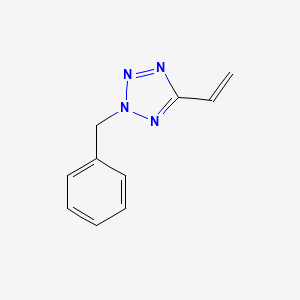
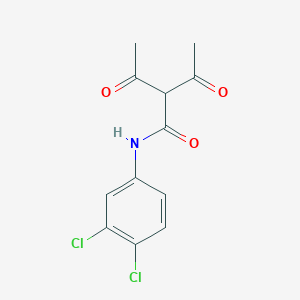
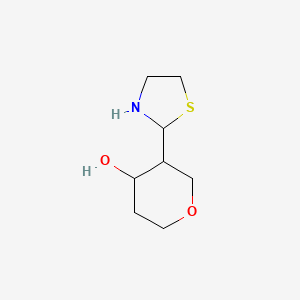
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide](/img/structure/B12548604.png)
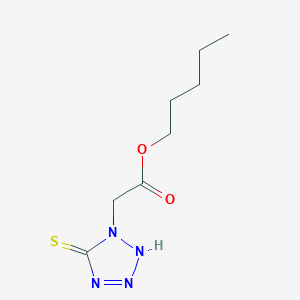
![1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole](/img/structure/B12548615.png)
![acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B12548618.png)

![2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine](/img/structure/B12548632.png)
